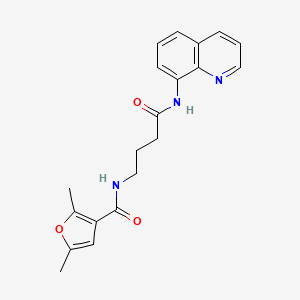
2,5-dimethyl-N-(4-oxo-4-(quinolin-8-ylamino)butyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-dimethyl-N-(4-oxo-4-(quinolin-8-ylamino)butyl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a quinoline ring, and a carboxamide group . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be synthesized through a Paal-Knorr synthesis, while the quinoline ring could be formed through a Skraup or Doebner-von Miller quinoline synthesis . The carboxamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and quinoline rings are aromatic, meaning they have a special stability due to delocalized electrons. The carboxamide group would introduce polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of aromatic rings and a carboxamide group suggests that the compound might have significant polarity, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Research on related furan and quinoline derivatives involves the synthesis and exploration of their properties. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through coupling reactions and subsequent electrophilic substitution reactions highlights the chemical versatility of furan and quinoline-based compounds (M. M. El’chaninov & А. Aleksandrov, 2017). This process could be relevant in designing similar compounds with desired biological activities.
Pharmacological Evaluation
- Quinoxalin-2-carboxamides have been designed and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This evaluation is based on the pharmacophoric requirements of 5-HT3 receptor antagonists, demonstrating the potential of quinoline derivatives in the development of new pharmacological agents (R. Mahesh et al., 2011).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against various cancer cell lines. This indicates that structurally related compounds could be explored for their anticancer activities (L. Deady et al., 2003).
Synthesis Techniques
- The development of new synthesis methods for related heterocycles, such as the palladium-catalysed cyclisation to create furo[3,2-c]quinolin-4(5H)-one derivatives, represents an area of interest for researchers looking to create complex molecules for further study (Karl‐Fredrik Lindahl et al., 2006).
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-[4-oxo-4-(quinolin-8-ylamino)butyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-12-16(14(2)26-13)20(25)22-11-5-9-18(24)23-17-8-3-6-15-7-4-10-21-19(15)17/h3-4,6-8,10,12H,5,9,11H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGSWUHJHSQENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

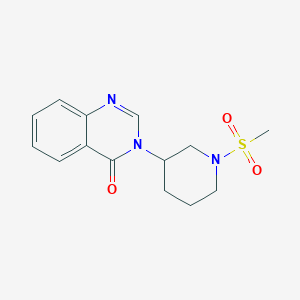
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)
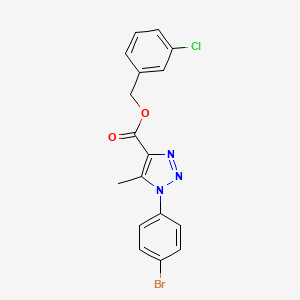
![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)
![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
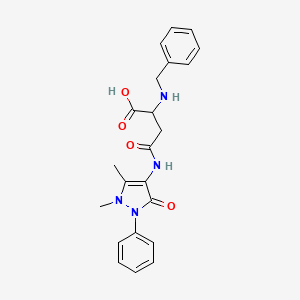
![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2876263.png)
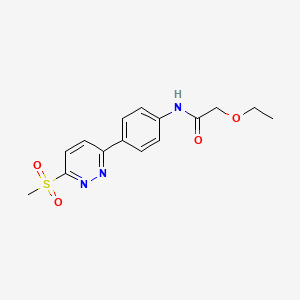
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)

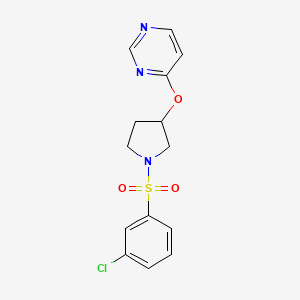
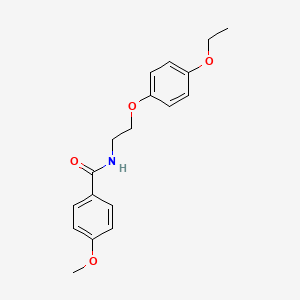
![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)